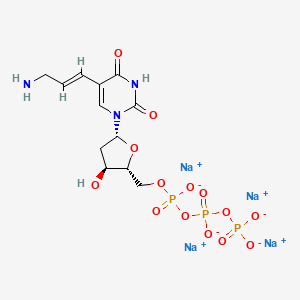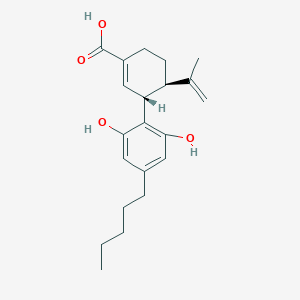
7-Carboxycannabidiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Carboxycannabidiol is a metabolite of cannabidiol, a non-psychoactive compound found in cannabis plants. Unlike tetrahydrocannabinol, cannabidiol does not induce psychoactive effects. This compound is formed during the metabolic breakdown of cannabidiol and has garnered interest due to its potential therapeutic properties and its role in drug testing .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxycannabidiol typically involves the oxidation of cannabidiol. One method includes the use of selenium dioxide as an oxidizing agent to convert cannabidiol to its carboxylated form . Another approach involves the use of cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, which catalyze the metabolism of cannabidiol to this compound .
Industrial Production Methods: Scaling up the production of this compound from cannabidiol involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH and temperature during the reaction and employing solid-phase extraction techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 7-Carboxycannabidiol undergoes various chemical reactions, including:
Oxidation: Conversion of cannabidiol to this compound using oxidizing agents like selenium dioxide.
Reduction: Potential reduction reactions to convert this compound back to cannabidiol or other derivatives.
Substitution: Possible substitution reactions involving the carboxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, cytochrome P450 enzymes.
Reaction Conditions: Controlled pH, temperature, and use of solid-phase extraction for purification.
Major Products Formed:
Primary Product: this compound.
By-products: Depending on the reaction conditions, other hydroxylated or carboxylated derivatives of cannabidiol may be formed.
科学的研究の応用
7-Carboxycannabidiol has several scientific research applications:
作用機序
The mechanism of action of 7-Carboxycannabidiol involves its interaction with the endocannabinoid system. It does not exhibit the same psychoactive effects as tetrahydrocannabinol but may influence various physiological processes through its interaction with cannabinoid receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammation, oxidative stress, and cell survival .
類似化合物との比較
11-Nor-9-Carboxy-Tetrahydrocannabinol: Another carboxylated cannabinoid metabolite, primarily derived from tetrahydrocannabinol.
7-Hydroxy-Cannabidiol: A hydroxylated metabolite of cannabidiol with similar therapeutic potential.
Uniqueness: 7-Carboxycannabidiol is unique due to its specific formation pathway from cannabidiol and its distinct lack of psychoactive effects. Its role in drug testing and potential therapeutic applications make it a compound of significant interest in both research and industry .
特性
CAS番号 |
63958-77-0 |
|---|---|
分子式 |
C21H28O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1 |
InChIキー |
LQHAPFLIUQWVJR-DLBZAZTESA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



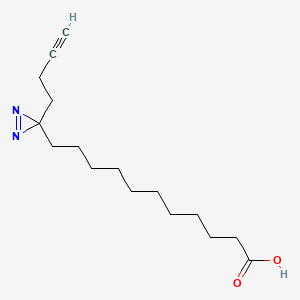
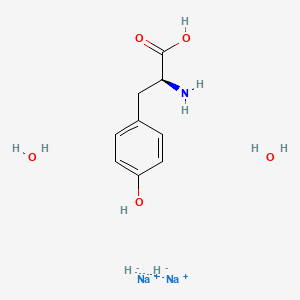
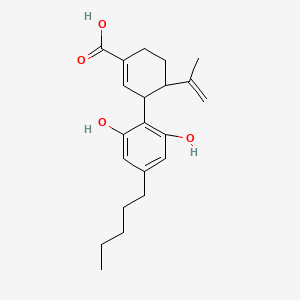
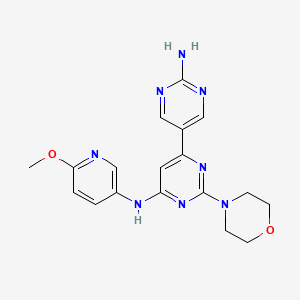

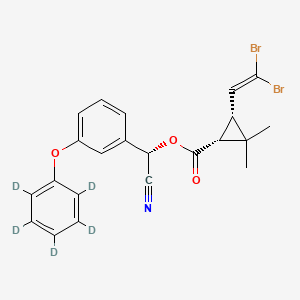
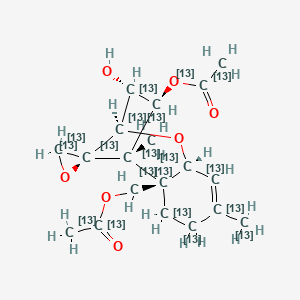
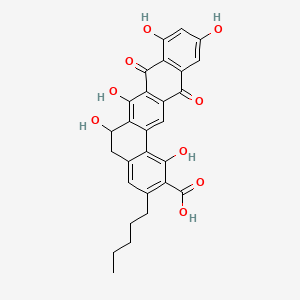
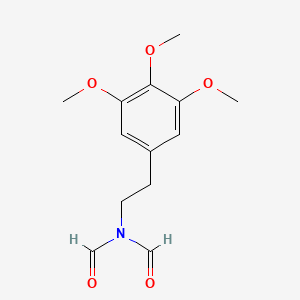
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
